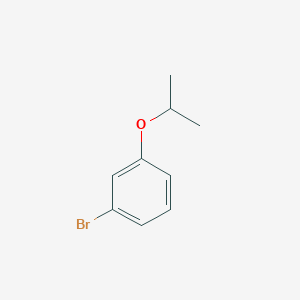
1-Bromo-3-isopropoxybenzene
Cat. No. B149362
Key on ui cas rn:
131738-73-3
M. Wt: 215.09 g/mol
InChI Key: JYWJZIQSPRFCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05498718
Procedure details


The following reagents were combined sequentially: anhydrous ethanol (880 ml), potassium carbonate (448.0 g), 3-bromophenol (386.7 g), 2-bromopropane (400.0 g) and finally water (88 ml). The mixture was heated at reflux (78° C.) for 16 hours. Water (880 ml) was added to the reaction mixture and 900 ml of solvent was removed by distillation at atmospheric pressure during a 4 hour period. Heptane (880 ml) was added to the reaction mixture and later separated. The aqueous layer was extracted with heptane (80 ml) and the combined organic fractions were washed sequentially with 1N HCl (300 ml), water (300 ml), 1N NaOH (300 ml) and water (300 ml). Removal of the solvent by rotary evaporation (50° C., 5 mmHg) afforded 453.6 g (97%) of crude product. This was distilled through a short path distillation column (81°-85° C., 2 mmHg) to provide 431.5 g of the product as a colorless liquid.




[Compound]
Name
solvent
Quantity
900 mL
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
C(O)C.C(=O)([O-])[O-].[K+].[K+].[Br:10][C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1.Br[CH:19]([CH3:21])[CH3:20]>O>[Br:10][C:11]1[CH:12]=[C:13]([O:17][CH:19]([CH3:21])[CH3:20])[CH:14]=[CH:15][CH:16]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
880 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
448 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
386.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)O
|
Step Four
|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)C
|
Step Five
[Compound]
|
Name
|
solvent
|
|
Quantity
|
900 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
880 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
88 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
78 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by distillation at atmospheric pressure during a 4 hour period
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Heptane (880 ml) was added to the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
later separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with heptane (80 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic fractions were washed sequentially with 1N HCl (300 ml), water (300 ml), 1N NaOH (300 ml) and water (300 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by rotary evaporation (50° C., 5 mmHg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded 453.6 g (97%) of crude product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This was distilled through a short path distillation column (81°-85° C., 2 mmHg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1)OC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 431.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

